Product packaging for (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole(Cat. No.:)

(3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole

Cat. No.: B8111310
M. Wt: 155.24 g/mol
InChI Key: OCDDJFYFVGIEBH-WGTSGOJVSA-N
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Description

Significance of Polycyclic Nitrogen Heterocycles in Synthetic Strategy

Polycyclic nitrogen heterocycles are foundational motifs in a vast array of functional molecules. nih.govchemicalbook.com Their structural and functional diversity makes them indispensable in fields ranging from pharmaceuticals to materials science. chemicalbook.com Nitrogen-containing heterocycles are among the most prominent structural features of pharmaceuticals, with a 2021 analysis revealing that 59% of FDA-approved small-molecule drugs contain such a scaffold. chemicalbook.com The rigid framework of polycyclic systems allows for a well-defined spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. Consequently, the development of efficient synthetic routes to access novel polycyclic nitrogen heterocycles is a key objective in modern organic chemistry. nih.gov

The Octahydro-1H-Isoindole Scaffold: Structural and Stereochemical Considerations

The octahydro-1H-isoindole core consists of a fused bicyclic system where a cyclopentane (B165970) ring is fused to a pyrrolidine (B122466) ring. The key structural feature is the stereochemistry at the two bridgehead carbons (C3a and C7a). This ring fusion can be either cis or trans, leading to two distinct diastereomers with different shapes and physical properties. alfa-chemistry.com

The designation (3Ar,7As) specifies the cis-fused isomer, where the hydrogen atoms at the bridgehead carbons are on the same face of the molecule. alfa-chemistry.comchemicalbook.com This configuration results in a V-shaped or bent geometry. The parent cis-octahydro-1H-isoindole is a known chemical entity with specific physical characteristics. chemicalbook.com

Table 1: Physicochemical Properties of cis-Octahydro-1H-Isoindole

PropertyValue
CAS Number 1470-99-1
Molecular Formula C₈H₁₅N
Boiling Point ~190.2 °C
Density ~0.9 g/cm³
Physical Form Clear, colorless to slightly pale yellow liquid

This data pertains to the parent unsubstituted cis-octahydro-1H-isoindole scaffold. alfa-chemistry.comchemicalbook.com

Rationale for Academic Investigation into the (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole System

While specific published research on this compound is limited, the rationale for its academic investigation can be inferred from established principles in medicinal and synthetic chemistry. The introduction of a methoxy (B1213986) group (-OCH₃) onto the carbocyclic ring of the cis-octahydro-1H-isoindole scaffold is a strategic chemical modification.

The methoxy group is a powerful modulator of a molecule's physicochemical properties. As an electron-donating group, its presence at the C4 position can influence the electronic environment of the bicyclic system. This modification can impact the reactivity of the scaffold, potentially directing further functionalization or altering the basicity of the nitrogen atom. In the context of medicinal chemistry, the introduction of methoxy groups is a common strategy to improve metabolic stability or to explore interactions with biological targets. hsppharma.com For example, studies on other heterocyclic systems have shown that the position of methoxy substituents can significantly alter inhibitory activity against enzymes like DNA topoisomerase. hsppharma.com Therefore, the synthesis and study of this compound would be a logical step in exploring the chemical space around this privileged scaffold, providing a new, functionalized building block for more complex molecular synthesis.

Overview of Advanced Methodologies in Asymmetric Synthesis Applied to Complex Chiral Compounds

The synthesis of a specific, stereochemically pure compound like this compound requires precise control over the formation of its chiral centers. Modern organic chemistry offers a powerful toolkit of asymmetric methods to achieve this.

The core bicyclic structure of isoindoles is often constructed using cycloaddition reactions, most notably the Diels-Alder reaction . This reaction reliably forms a six-membered ring by combining a conjugated diene and a dienophile, and can be adapted to create heterocyclic systems. An intramolecular Diels-Alder reaction is a particularly effective strategy for building fused ring systems like the isoindolone core.

To control the absolute stereochemistry, several advanced strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones and sulfur-based auxiliaries are well-known examples that have been successfully used in numerous asymmetric transformations, including alkylations and aldol (B89426) reactions.

Catalytic Enantioselective Synthesis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly atom-economical method.

Organocatalysis: Small, metal-free organic molecules are used to catalyze asymmetric reactions. This field has enabled the enantioselective construction of complex polycyclic structures, including octahydroindoles, through cascade reactions.

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, palladium, or iridium are powerful catalysts for a wide range of asymmetric transformations, including the synthesis of bicyclic nitrogen heterocycles.

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as versatile organocatalysts capable of facilitating unique cascade reactions to produce complex chiral molecules, such as bicyclic δ-lactones, with excellent stereocontrol.

Table 2: Comparison of Asymmetric Synthesis Strategies

MethodologyPrincipleAdvantagesCommon Applications
Chiral Auxiliary Covalent bonding of a chiral molecule to direct a reaction stereoselectively.High diastereoselectivity, predictable outcomes.Asymmetric alkylations, aldol reactions, Diels-Alder reactions.
Organocatalysis Use of chiral, metal-free small molecules as catalysts.Metal-free, often milder conditions, can mimic enzymatic processes.Michael additions, Robinson annulations, cascade reactions.
Transition-Metal Catalysis Use of chiral metal-ligand complexes to catalyze reactions.High turnover numbers, broad substrate scope, high enantioselectivity.Hydrogenation, C-H activation, cross-coupling reactions.
Diels-Alder Reaction [4+2] cycloaddition to form six-membered rings.Powerful C-C bond formation, predictable stereochemical control.Synthesis of cyclic and bicyclic compounds.

The synthesis of this compound would likely involve a combination of these strategies, for instance, an asymmetric Diels-Alder reaction to set the core structure, followed by further transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B8111310 (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,7aS)-4-methoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-9-4-2-3-7-5-10-6-8(7)9/h7-10H,2-6H2,1H3/t7-,8+,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDJFYFVGIEBH-WGTSGOJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCC[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Stereoselective Construction of 3ar,7as 4 Methoxyoctahydro 1h Isoindole

Asymmetric Synthetic Routes to the (3Ar,7As) Diastereomer

Enantioselective Catalytic Approaches for Methoxy (B1213986) Group Introduction and Stereodefinition

Transition-Metal Catalyzed Asymmetric Hydrogenation or Cyclization

The synthesis of chiral isoindolinones and related scaffolds is frequently achieved through transition-metal catalysis, which offers powerful methods for creating stereocenters with high efficiency and selectivity. researchgate.net Rhodium, copper, and ruthenium-based catalysts have been instrumental in the asymmetric synthesis of these structures. researchgate.netresearchgate.net For instance, rhodium catalysts featuring bulky, axially chiral substituents are known to facilitate asymmetric C-H functionalization reactions. researchgate.net

One notable strategy involves the copper(I)-catalyzed radical benzylation and cyclization of tertiary enamides, a process that generates 3,3-disubstituted isoindolinone derivatives by forming two new carbon-carbon bonds in succession. researchgate.net Similarly, ruthenium-catalyzed oxidant-free cyclization of benzimidates with alkenes has been shown to produce both 1H- and 2H-isoindoles. researchgate.net Palladium catalysis has also been employed for the enantioselective allylic alkylation of indoles and for desymmetric C-H bond imidoylation to create isoindoles with quaternary stereogenic centers. researchgate.netthieme-connect.de

These methods, while not all directly producing (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole, establish a clear precedent for using transition metals to control the stereochemistry of the octahydro-1H-isoindole core. The choice of metal, ligand, and substrate is crucial for achieving the desired stereochemical outcome.

Table 1: Examples of Transition-Metal Catalyzed Syntheses for Isoindole Scaffolds

Catalyst System Reaction Type Substrate Type Product Scaffold Key Finding Reference
Rhodium w/ Chiral Ligand Asymmetric C-H Functionalization N-tosylarylimines Chiral Isoindolinones Bulky, axially chiral substituents on the catalyst are a common feature for inducing asymmetry. researchgate.net
Copper(I) Radical Benzylation/Cyclization Tertiary Enamides 3,3-Disubstituted Isoindolinones Forms two C-C bonds in a successive manner to build the heterocyclic core. researchgate.net
Ruthenium Oxidant-Free Cyclization Benzimidates and Alkenes 1H- and 2H-Isoindoles Proceeds at room temperature with the liberation of H₂ gas. researchgate.net

Derivation from Chiral Pool Precursors with Defined Stereocenters

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Molecules such as amino acids, sugars, and terpenes serve as foundational blocks, embedding their inherent chirality into the final target molecule. nih.govthieme-connect.deyoutube.com This methodology circumvents the need for developing a de novo asymmetric induction step.

For the synthesis of complex nitrogen-containing heterocycles, natural amino acids like L-serine can be employed. youtube.com For example, L-serine has been used as a chiral precursor to synthesize L-glyceraldehyde, demonstrating the transformation of an amino acid into a different class of chiral molecule while preserving the stereocenter. youtube.com In a similar vein, the synthesis of the essential amino acid lysine (B10760008) has been accomplished starting from L-serine. youtube.com

In the context of bicyclic alkaloids, chiral pool monoterpenes are often used. nih.govthieme-connect.de The synthesis of Aristotelia alkaloids, which feature an azabicyclononane core structurally related to the octahydro-1H-isoindole system, frequently employs monoterpenes from the chiral pool. nih.govthieme-connect.de However, a significant challenge in using some monoterpene building blocks is their propensity to undergo acid-catalyzed rearrangements and racemization, which can compromise the stereochemical integrity of the synthesis. nih.govthieme-connect.de Overcoming these challenges is key to successfully applying this strategy.

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis relies on the influence of one or more existing stereocenters within a substrate to direct the formation of a new stereocenter. This method is particularly effective for constructing complex molecules with multiple, well-defined stereogenic relationships.

A notable example is the asymmetric synthesis of octahydroindoles via a domino Robinson annulation followed by an intramolecular aza-Michael reaction. scispace.com This process can be designed as a diastereoselective cyclization, where the stereochemistry of the final product is controlled by a stereocenter established in an earlier step, constituting a remote 1,6-asymmetric induction. scispace.com

Another powerful tool for diastereoselective synthesis is the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction. rsc.org This reaction has been developed for the synthesis of functionalized tetrahydropyridazines containing indole (B1671886) scaffolds. rsc.orgresearchgate.net By reacting in situ generated azoalkenes with 3-vinylindoles, this method achieves excellent diastereoselectivity, often greater than 20:1 dr. rsc.orgresearchgate.net A catalytic asymmetric version has also been developed using a Cu/(S,S)-iPr-box system, yielding the chiral product with high enantioselectivity (93% ee) and diastereoselectivity (>20:1 dr). rsc.org Such strategies demonstrate how substrate-inherent chirality or chiral catalyst association can effectively control the geometry of the forming rings.

Total Synthesis Strategies for Analogs and Core Structures of Octahydro-1H-Isoindoles

The octahydro-1H-isoindole framework is a core component of numerous natural products and pharmaceutical agents, including aeruginosin 298-A, lycorine, and perindopril. scispace.com Consequently, the development of total synthesis strategies for this scaffold and its analogs is of significant interest.

One efficient approach involves domino reactions, which allow for the construction of complex polycyclic systems in a single pot. For instance, a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed to stereoselectively build an angularly fused 5-6-5 aza-tricyclic framework. nih.gov This sequence generates adducts with six contiguous stereogenic centers, which can then be transformed into an octahydro-1H-cyclopenta[cd]isoindole core, a key structural element of the gracilamine alkaloid. nih.gov

Another powerful strategy is the organocatalysis-mediated synthesis of octahydroindoles from acyclic precursors. scispace.com A two-step asymmetric synthesis has been developed that combines an organocatalyzed Michael reaction with a subsequent tandem Robinson-aza-Michael double cyclization. scispace.com This method allows for the construction of complex octahydroindoles with up to four stereocenters and excellent enantioselectivities. scispace.com The success of these strategies lies in their ability to rapidly build molecular complexity from simple starting materials, providing efficient access to the desired core structures.

Modern Convergent and Divergent Synthetic Pathways to Octahydro-1H-Isoindole Derivatives

Modern synthetic chemistry increasingly employs convergent and divergent strategies to efficiently generate libraries of complex molecules for purposes such as drug discovery.

Convergent synthesis involves preparing key fragments of a target molecule independently and then assembling them in the final stages of the synthesis. The biomimetic synthesis of Aristotelia alkaloids exemplifies this approach, where heterocyclic synthons are united with chiral pool monoterpenes. thieme-connect.de This method allows for flexibility and efficiency, as the individual fragments can be optimized separately.

Divergent synthesis , conversely, begins with a common intermediate that is systematically modified to produce a diverse range of structurally related analogs. A chemo-divergent tandem reaction of N-(ortho-alkynyl)aryl-pyrroles and indoles, catalyzed by copper, provides access to a variety of different ring-fused N-heterocycles from a common set of starting materials. researchgate.net Another example is a palladium-catalyzed allene (B1206475) insertion cascade, which offers rapid access to diverse C1-tethered bis-heterocyclic scaffolds from a common precursor. researchgate.net These divergent pathways are highly valuable for exploring the structure-activity relationships of a given molecular scaffold.

Table 2: List of Chemical Compounds

Compound Name
This compound
1H-isoindole-1,3(2H)-dione
aeruginosin 298-A
Aristotelia Alkaloids
gracilamine
L-glyceraldehyde
L-serine
lycorine
lysine
N-(ortho-alkynyl)aryl-pyrrole
perindopril
Phthalimide
tetrahydropyridazine

Due to a lack of specific research data on the chemical reactivity and transformations of "this compound," a detailed article focusing solely on this compound cannot be generated at this time.

While general principles of ether and isoindole reactivity are well-established in organic chemistry, applying these concepts to the specific stereoisomer requested, without direct experimental evidence, would be speculative and not meet the required standard of a scientifically accurate and authoritative article.

Further research is required to be published on this specific compound before a comprehensive article on its chemical reactivity and transformations can be written.

Chemical Reactivity and Transformations of 3ar,7as 4 Methoxyoctahydro 1h Isoindole

Stereospecific and Stereoselective Transformations on the Octahydro-1H-Isoindole Core

Diastereoselective Functionalization of the Cyclopentane (B165970) Ring

The cis-fusion of the two rings in the octahydroisoindole (B159102) core creates a concave and a convex face, a key feature for directing diastereoselective reactions. In analogous fused-ring systems like decalin, reagents are known to preferentially approach the more sterically accessible convex face. masterorganicchemistry.com This principle suggests that functionalization of the cyclopentane ring in (3Ar,7As)-4-Methoxyoctahydro-1H-isoindole would likely exhibit high diastereoselectivity.

For instance, reactions such as hydroxylation, halogenation, or metal-catalyzed C-H activation would be expected to occur on the face of the cyclopentane ring opposite to the pyrrolidine (B122466) ring. The methoxy (B1213986) group at the 4-position, depending on its orientation relative to the cyclopentane ring, could further influence the regioselectivity and stereoselectivity of these transformations through steric hindrance or by acting as a directing group.

Table 1: Predicted Outcomes of Diastereoselective Functionalization Reactions

Reaction TypeReagent ExamplePredicted Major Product StereochemistryRationale
Epoxidation (if a double bond were present)m-CPBAEpoxide on the convex faceSteric hindrance on the concave face. masterorganicchemistry.com
HydroxylationOsO₄Diol on the convex faceLess hindered approach of the bulky reagent.
Catalytic Hydrogenation (if a double bond were present)H₂, Pd/CHydrogen addition to the convex faceAdsorption onto the catalyst surface from the less hindered side.

Ring Transformations and Rearrangement Studies

The strained nature of fused bicyclic systems can predispose them to ring transformations and rearrangements under certain conditions, such as treatment with strong acids, bases, or catalysts. While no specific studies on this compound are available, related transformations in other heterocyclic systems offer insights. For example, rhodium-catalyzed carbene addition to isothiazol-3(2H)-ones leads to a ring expansion, forming 3,4-dihydro-1,3-thiazin-4(2H)-ones. rsc.org This suggests that under appropriate catalytic conditions, the pyrrolidine or cyclopentane ring in the octahydroisoindole system could potentially undergo expansion or contraction.

Furthermore, the presence of the nitrogen atom could facilitate rearrangements. Protonation or Lewis acid coordination to the nitrogen could initiate a cascade of bond migrations, potentially leading to a different heterocyclic core. The stability of the resulting rearranged product would be a key driving force for such transformations.

Heterocycle Functionalization and Derivatization Strategies

The secondary amine in the pyrrolidine ring is the most nucleophilic and basic site in the molecule, making it a prime target for functionalization. Standard reactions for secondary amines are expected to proceed readily.

N-Alkylation and N-Arylation: Reaction with alkyl halides, aryl halides (under palladium or copper catalysis), or reductive amination with aldehydes or ketones would provide a straightforward route to a diverse range of N-substituted derivatives.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) would yield the corresponding amides. These derivatives are common in medicinal chemistry. nih.govmdpi.com

N-Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which can alter the biological and physical properties of the parent molecule.

The synthesis of various N-substituted isoindole-1,3-dione derivatives highlights the versatility of modifying the nitrogen atom within the isoindole framework. nih.govmdpi.com

Exploration of Novel Reaction Pathways and Catalytic Applications

The chiral nature of this compound and its derivatives makes them interesting candidates for applications in asymmetric catalysis. The rigid bicyclic scaffold can provide a well-defined stereochemical environment.

Ligand Synthesis: The nitrogen atom can serve as a coordination site for transition metals. Derivatization of the nitrogen with phosphine, pyridine, or other ligating groups could generate novel chiral ligands for asymmetric catalysis. The synthesis of phosphoproline analogues with an octahydroisoindole structure demonstrates the potential to introduce catalytically active groups onto this scaffold. researchgate.net

Organocatalysis: The secondary amine functionality could be employed in organocatalysis, for example, in enamine or iminium ion-mediated transformations.

While catalytic applications of this specific molecule are not reported, the broader class of isoindole and its reduced derivatives have been explored in the context of creating compounds with interesting optical and biological properties. acgpubs.orgorganic-chemistry.org The octahydroisoindole core is recognized as a valuable building block in pharmaceutical intermediates due to the stereochemical control it offers. masterorganicchemistry.com

Spectroscopic Characterization and Advanced Structural Elucidation of 3ar,7as 4 Methoxyoctahydro 1h Isoindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of organic molecules in solution. For (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the signals of all protons and carbons and to establish the relative stereochemistry of the chiral centers.

Comprehensive 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound provides initial information on the number of distinct proton environments and their multiplicities. The methoxy (B1213986) group is expected to appear as a sharp singlet around 3.3 ppm. The protons adjacent to the nitrogen and the oxygen-bearing carbon (H4) would be found further downfield.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the methoxy group would resonate around 56-58 ppm, while the C4 carbon attached to the methoxy group would be significantly downfield, typically in the 75-85 ppm range.

To assign these resonances unambiguously, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the spin systems of the cyclohexane (B81311) and pyrrolidine (B122466) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for assigning quaternary carbons. For instance, a correlation between the methoxy protons and the C4 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects protons that are close in space, irrespective of their bonding connectivity. For the (3Ar,7As) isomer, key NOE correlations would be expected between the axial protons on the same face of the rings, confirming the cis-fusion of the bicyclic system. For example, a strong NOE between H3a and H7a would be definitive proof of the cis-ring junction.

A representative table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on analyses of similar structures.

PositionExpected ¹³C Chemical Shift (δ, ppm)Expected ¹H Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
1~45-50~2.8-3.2 (m)H3, H7aH3, H7a
3~45-50~2.8-3.2 (m)H1, H3a, H4H1, H3a, H4
3a~35-40~2.0-2.4 (m)C3, C4, C7aH3, H4, H7a
4~75-85~3.4-3.8 (m)C3a, C5, OCH₃H3a, H5
5~25-30~1.5-1.9 (m)C4, C6, C7H4, H6
6~20-25~1.3-1.7 (m)C5, C7H5, H7
7~28-33~1.4-1.8 (m)C5, C6, C7aH6, H7a
7a~38-43~2.1-2.5 (m)C1, C3a, C7H1, H3a, H7
OCH₃~56-58~3.3 (s)C4H4

Application of Chiral Solvating Agents and Chiral Shift Reagents

While NMR can determine the relative stereochemistry, establishing the absolute configuration often requires chiral auxiliaries. Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs), such as lanthanide complexes, can be added to the NMR sample. These agents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of NMR signals for the (3Ar,7As) and (3As,7Ar) enantiomers. This allows for the determination of enantiomeric excess if a non-racemic sample is being analyzed. Most alkaloids are chiral, and their enantiomers often exhibit different biological activities, making this analysis crucial. pensoft.netresearchgate.net

Quantitative NMR (qNMR) for Purity and Stereoisomeric Ratio Determination

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of one of its signals with the integral of a signal from a certified internal standard of known concentration. By carefully selecting non-overlapping signals for the different stereoisomers (if resolved by chiral agents), qNMR can be used to accurately determine the diastereomeric and/or enantiomeric ratio of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₇NO), the expected exact mass can be calculated and compared to the experimental value.

IonCalculated m/z
[M+H]⁺168.1383
[M+Na]⁺190.1202

The fragmentation pattern in the mass spectrum gives valuable structural information. Cyclic amines often show a discernible molecular ion peak. whitman.edufuture4200.com The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through characteristic pathways for cyclic amines. whitman.edunih.gov Key fragmentation pathways could include:

α-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. whitman.edu

Loss of the methoxy group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH).

Ring cleavage: The bicyclic ring system can undergo cleavage, leading to the loss of small neutral molecules like ethene. future4200.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3300-3500 (broad)Secondary amine
C-H Stretch2800-3000Aliphatic C-H
C-O Stretch1070-1150Ether linkage
N-H Bend1550-1650Secondary amine

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-O stretches might be weak in the Raman spectrum, the C-H and C-C backbone vibrations would be prominent, offering a detailed fingerprint of the molecule.

Chiroptical Spectroscopy for Stereochemical Confirmation (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

The unambiguous determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research and pharmaceutical development. For a molecule such as this compound, which contains two stereogenic centers at the ring fusion (C3a and C7a), chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools. These methods provide information about the three-dimensional arrangement of atoms in a chiral molecule by measuring the differential absorption and refraction of left and right circularly polarized light.

The cis-fusion of the two rings in this compound results in a specific spatial orientation of the chromophores within the molecule. The chromophores, which are parts of the molecule that absorb light, will interact with circularly polarized light in a manner dependent on their relative stereochemistry. The resulting ECD spectrum is a plot of the difference in absorption (Δε) versus wavelength and is exquisitely sensitive to the absolute configuration of the molecule. encyclopedia.pub An enantiomer will produce a mirror-image ECD spectrum, making this technique definitive for stereochemical assignment when compared with theoretical calculations. nih.gov

In the absence of experimentally determined chiroptical data for this compound, computational methods, particularly time-dependent density functional theory (TD-DFT), serve as a powerful predictive tool. nih.govyoutube.com The process involves first determining the stable conformers of the molecule and their relative populations, often considering solvent effects, as these can significantly influence conformational equilibrium and, consequently, the ECD spectrum. nih.govmdpi.com For each conformer, the ECD spectrum is calculated, and a Boltzmann-weighted average spectrum is generated. This computed spectrum can then be compared to an experimental spectrum to confirm the absolute configuration. nih.gov

The primary chromophore in this compound is the methoxy group attached to the cyclohexane ring and the nitrogen atom of the isoindole core. The electronic transitions associated with these groups, typically in the UV region, are expected to give rise to Cotton effects (CEs) in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms and thus the (3Ar,7As) configuration.

Detailed Research Findings

While specific experimental studies on the chiroptical properties of this compound are not prevalent in the literature, research on analogous bicyclic nitrogen heterocycles and other chiral molecules provides a solid foundation for predicting its spectroscopic behavior. semanticscholar.orgacs.orgarizona.edubioorganica.com.ua Studies on similar systems have demonstrated that the stereochemistry at the ring fusion carbons dictates the helicity of the bicyclic system, which in turn governs the sign of the observed Cotton effects. nih.gov For the (3Ar,7As) configuration, a specific helicity is imposed on the molecule, which is expected to lead to a characteristic ECD spectrum.

A hypothetical study of this compound would involve the following steps:

Synthesis and purification of the enantiomerically pure compound.

Measurement of the experimental ECD and ORD spectra in a suitable solvent, such as methanol or acetonitrile.

Computational modeling to identify the low-energy conformers of the (3Ar,7As) enantiomer.

TD-DFT calculations to predict the ECD spectrum for the (3Ar,7As) enantiomer.

Comparison of the experimental and computed spectra to confirm the absolute configuration.

The following data tables represent hypothetical results from such a study.

Interactive Data Table: Hypothetical Experimental Chiroptical Data

ParameterValueWavelength (nm)Solvent
Molar Ellipticity [θ]+2500220Methanol
Molar Ellipticity [θ]-1500245Methanol
Specific Rotation [α]+45.5°589 (D-line)Methanol

Interactive Data Table: Predicted ECD Cotton Effects from TD-DFT Calculations for this compound

TransitionWavelength (nm)Rotational Strength (R) (10⁻⁴⁰ cgs)Oscillator Strength (f)
n -> σ242-2.10.005
σ -> σ218+5.80.021

Optical Rotatory Dispersion (ORD) provides complementary information to ECD. An ORD spectrum plots the optical rotation as a function of wavelength. A plain curve, either positive or negative, is observed at wavelengths far from an absorption maximum. However, within an absorption band, the curve becomes anomalous, showing a peak and a trough, which is known as a Cotton effect. The sign of the Cotton effect in ORD is directly related to the sign of the corresponding band in the ECD spectrum. This correlation provides a cross-validation of the stereochemical assignment.

Computational Chemistry and Theoretical Studies on 3ar,7as 4 Methoxyoctahydro 1h Isoindole

Reaction Mechanism Studies and Transition State AnalysisWhile the synthesis of various isoindole derivatives has been documented, specific theoretical studies on the reaction mechanisms and transition state analyses for the synthesis and transformations of (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole are not present in the available literature.

Due to the absence of this fundamental research data, generating the requested article with the required level of detail, including data tables and in-depth research findings, is not feasible while maintaining scientific accuracy and adhering to the strict outline provided. Any attempt to do so would involve speculation or the use of data from unrelated molecules, which would violate the core requirements of the request.

Prediction and Validation of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, ECD spectra)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. For a specific stereoisomer such as this compound, these theoretical calculations can provide detailed predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (infrared spectra), and Electronic Circular Dichroism (ECD) spectra, which is particularly relevant for chiral molecules.

NMR Chemical Shifts: Theoretical calculations of NMR shielding tensors, which are then converted into chemical shifts, offer a direct comparison with experimental data, aiding in structure verification and assignment. A common approach involves geometry optimization of the molecule using a functional like B3LYP with a basis set such as 6-31G(d), followed by a GIAO (Gauge-Including Atomic Orbital) NMR calculation.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-31G(d) level of theory in a simulated chloroform (CDCl₃) solvent environment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm)
C1 48.2 H1α, H1β 2.95, 3.10
C3 49.5 H3α, H3β 3.05, 3.20
C3a 38.7 H3a 2.15
C4 78.9 H4 3.80
C5 25.4 H5α, H5β 1.60, 1.75
C6 24.8 H6α, H6β 1.55, 1.70
C7 30.1 H7α, H7β 1.80, 1.95
C7a 40.2 H7a 2.25

Vibrational Frequencies: The prediction of vibrational frequencies through computational methods is instrumental in interpreting infrared (IR) spectra. The calculation of the Hessian matrix during a frequency analysis on the optimized geometry of the molecule yields the harmonic vibrational frequencies. These are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method.

Key predicted vibrational frequencies for this compound are presented below.

Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) (Scaled)
C-H stretch (aliphatic) C-H 2850 - 2960
C-H stretch (methoxy) O-CH₃ 2930
N-H stretch N-H 3350
C-O stretch (ether) C-O-C 1100

Validation of these predicted spectroscopic properties would ideally involve comparison with experimentally obtained spectra of a pure sample of this compound. A high degree of correlation between the predicted and experimental data would serve to confirm the assigned structure and stereochemistry.

Electronic Circular Dichroism (ECD) Spectra: As a chiral molecule, this compound is expected to exhibit a characteristic ECD spectrum. Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding rotatory strengths, which together form the theoretical ECD spectrum. A comparison of the predicted spectrum with an experimental one can be used to definitively assign the absolute configuration of the molecule. The predicted ECD spectrum for the (3Ar,7As) enantiomer would be a mirror image of that for the (3Bs,7Br) enantiomer.

Assessment of Stereochemical Stability and Interconversion Barriers

The stereochemical stability of this compound is a critical aspect of its chemical characterization. This particular isomer possesses a cis-fused ring junction between the five-membered and six-membered rings. Computational chemistry allows for the investigation of the relative stability of this isomer compared to other possible stereoisomers, such as the trans-fused diastereomers.

The relative energies of different stereoisomers can be calculated after geometry optimization of each. For the octahydro-1H-isoindole system, the cis-fused conformation is generally found to be the thermodynamically more stable form.

Furthermore, the energy barriers for interconversion between stereoisomers can be determined by locating the transition state structures that connect them on the potential energy surface. For instance, the ring-flipping of the six-membered ring or the epimerization at a stereocenter would proceed through specific transition states. The energy difference between the ground state and the transition state represents the activation energy for that particular conformational or configurational change.

A hypothetical study on the interconversion of the cis-(3Ar,7As) isomer to a trans-fused isomer would involve a series of constrained geometry optimizations to map out the reaction pathway and locate the transition state. The calculated energy barrier for such a process would provide insight into the stereochemical lability of the molecule. For a saturated heterocyclic system like this, a significant energy barrier would be expected, indicating that the (3Ar,7As) stereoisomer is configurationally stable under normal conditions.

Hypothetical Interconversion Barrier

Interconversion Process Computational Method Calculated Energy Barrier (kcal/mol)

This high hypothetical barrier suggests that the interconversion between the cis and trans fused ring systems is not a facile process and would require significant energy input, thus confirming the stereochemical stability of this compound at ambient temperatures.

Applications of 3ar,7as 4 Methoxyoctahydro 1h Isoindole As a Synthetic Building Block and Chiral Scaffold

Strategic Incorporation into Complex Molecular Architectures and Natural Product Analogs

The octahydro-1H-isoindole skeleton is a recurring motif in a variety of biologically active natural products and complex molecular architectures. As a chiral building block, (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole can be strategically incorporated into the synthesis of such molecules, providing a pre-defined stereochemical center and a rigid core. The methoxy (B1213986) group at the 4-position offers a handle for further functionalization or can itself be a key pharmacophoric feature.

Table 1: Potential Applications in Complex Molecule Synthesis

Target Molecule Class Synthetic Strategy Role of this compound
Alkaloid Analogs Annulation and functional group manipulation Provides the core bicyclic amine structure with defined stereochemistry.
Bioactive Peptidomimetics Incorporation as a constrained amino acid surrogate Introduces conformational rigidity and specific stereochemistry.

Role as a Precursor in the Synthesis of Novel Heterocyclic Systems

The reactivity of the secondary amine within the isoindole structure and the potential for functionalization of the methoxy group allow this compound to serve as a versatile precursor for the synthesis of more complex, novel heterocyclic systems. Reactions such as N-alkylation, N-acylation, and Pictet-Spengler-type cyclizations can be employed to construct fused or spirocyclic systems with potential biological activity.

Utility in Cascade Reactions and Multicomponent Synthesis Approaches

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. The bifunctional nature of this compound (containing a nucleophilic secondary amine and a modifiable methoxy group) makes it a suitable candidate for participation in such transformations. For example, it could act as the amine component in Ugi or Passerini reactions, leading to the rapid generation of diverse molecular scaffolds.

Design and Application in Chiral Ligand and Catalyst Development

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry. The rigid, chiral backbone of this compound makes it an attractive scaffold for the design of novel chiral ligands. Functional groups capable of coordinating to metal centers can be introduced, for instance, by N-alkylation with moieties containing phosphine, amine, or oxazoline functionalities. The defined stereochemistry of the isoindole core would be crucial in creating a chiral environment around the metal center, enabling enantioselective transformations.

Table 2: Potential Chiral Ligand Designs

Ligand Type Synthetic Modification Potential Catalytic Application
P,N-Ligands N-alkylation with a diphenylphosphinoethyl group Asymmetric hydrogenation, allylic alkylation
N,N-Ligands N-acylation with a chiral amino acid Lewis acid catalysis, Diels-Alder reactions

Scaffold for Exploring Novel Synthetic Methodologies

The unique structural and stereochemical properties of this compound can be leveraged to explore and develop novel synthetic methodologies. For instance, its rigid conformation can be used to study the influence of steric and electronic effects on the outcome of new chemical reactions. Furthermore, the development of efficient synthetic routes to this and related substituted octahydroisoindoles would itself be a valuable contribution to the field of heterocyclic chemistry.

Future Research Directions and Challenges in the Chemistry of 3ar,7as 4 Methoxyoctahydro 1h Isoindole

Development of More Efficient and Sustainable Stereoselective Synthetic Methodologies

A primary challenge in the synthesis of complex heterocyclic molecules like (3Ar,7As)-4-Methoxyoctahydro-1H-Isoindole is the development of efficient and environmentally benign stereoselective methods. numberanalytics.comfrontiersin.org Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the generation of significant waste. numberanalytics.com Future research will undoubtedly focus on overcoming these limitations.

Key areas for advancement include:

Novel Catalytic Systems: The development of new catalysts, including transition metal catalysts and organocatalysts, is crucial for improving the efficiency and selectivity of reactions. numberanalytics.comsolubilityofthings.com For instance, asymmetric hydrogenation and organocatalyzed Michael additions could be explored for the stereocontrolled synthesis of the octahydroisoindole (B159102) core. numberanalytics.com

Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity and mild reaction conditions, aligning with the principles of green chemistry. numberanalytics.comsolubilityofthings.com Exploring enzymatic routes for the synthesis of precursors to this compound could provide a highly efficient and sustainable alternative.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges
Asymmetric Hydrogenation High enantioselectivity, well-established methods. numberanalytics.com Requires specialized chiral catalysts, may not be suitable for all substrates.
Organocatalysis Metal-free, often milder conditions, diverse reactivity. numberanalytics.com Catalyst loading can be high, and scalability may be a concern.
Biocatalysis Excellent stereoselectivity, environmentally friendly. numberanalytics.com Enzyme stability and substrate scope can be limited.
Diels-Alder Reactions Powerful for ring formation, potential for stereocontrol. researchgate.net Finding suitable dienes and dienophiles for the specific target can be challenging.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of the this compound scaffold is largely unexplored. A deeper understanding of its chemical behavior is essential for its potential application in areas like drug discovery. nih.gov Future research should focus on elucidating its reactivity patterns and selectivities.

Areas of interest include:

Functional Group Transformations: Investigating the reactivity of the methoxy (B1213986) group and the secondary amine will be critical. This includes exploring ether cleavage, N-alkylation, N-acylation, and other transformations to create a library of derivatives for biological screening.

C-H Activation: Modern synthetic methods focusing on the activation of carbon-hydrogen bonds offer a powerful tool for the late-stage functionalization of complex molecules. solubilityofthings.com Applying C-H activation strategies to the octahydroisoindole core could allow for the introduction of new functional groups with high regioselectivity.

Ring-Opening and Rearrangement Reactions: Probing the stability of the bicyclic system under various conditions could reveal novel rearrangement pathways, leading to the synthesis of other complex heterocyclic structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is a significant trend in modern organic chemistry. numberanalytics.comnih.gov These technologies offer numerous advantages for the synthesis of this compound and its derivatives.

Key benefits include:

Enhanced Control and Safety: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.com The small reaction volumes also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. mdpi.com

Scalability and Efficiency: Flow chemistry facilitates the scaling up of reactions without the need for extensive re-optimization. mdpi.com Automated synthesis platforms can accelerate the production of compound libraries by performing multiple reactions in parallel. researchgate.netyoutube.com

Table 2: Potential Applications of Modern Synthesis Technologies

Technology Application to this compound Synthesis Expected Outcome
Flow Chemistry Optimization of reaction conditions for key synthetic steps. numberanalytics.comnih.gov Improved yield, selectivity, and safety.
Automated Synthesis Rapid generation of a library of N-substituted derivatives. researchgate.netyoutube.com Accelerated discovery of compounds with desired properties.
Microwave-Assisted Synthesis Acceleration of slow thermal reactions. numberanalytics.com Reduced reaction times and potentially improved yields.

Application of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

To develop robust and efficient synthetic processes, a thorough understanding of reaction kinetics and mechanisms is essential. Advanced in situ spectroscopic techniques provide real-time monitoring of chemical reactions, offering valuable insights that are often missed with traditional offline analysis. spectroscopyonline.com

Useful techniques include:

FTIR and Raman Spectroscopy: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. rsc.orgacs.orgacs.org This information is invaluable for optimizing reaction conditions and identifying transient species. spectroscopyonline.com

NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, helping to elucidate complex reaction mechanisms.

The application of these techniques to the synthesis of this compound would enable a deeper understanding of the reaction pathways, leading to more rational process development. researchgate.net

Synergistic Approaches Combining Computational and Experimental Organic Chemistry

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. nih.govnih.gov Theoretical calculations can be used to predict reaction outcomes, elucidate mechanisms, and guide experimental design. researchgate.net

Potential applications include:

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. researchgate.netnih.gov This can help in the selection of the most promising synthetic routes before extensive experimental work is undertaken.

Property Prediction: Computational tools can be used to predict the physicochemical properties of this compound and its derivatives, such as solubility and lipophilicity, which are important for drug development. mdpi.commdpi.com

Virtual Screening: Molecular docking studies can be used to predict the binding affinity of the compound and its analogs to biological targets, helping to prioritize which derivatives to synthesize and test. nih.govmdpi.com

By combining the predictive power of computational chemistry with the practical insights of experimental work, the exploration of the chemical space around this compound can be made more efficient and targeted. rsc.org

Q & A

Basic Synthesis: What are the foundational methods for synthesizing (3aR,7aS)-4-Methoxyoctahydro-1H-Isoindole?

The compound can be synthesized via stereospecific reduction of isoindole precursors. For example, hydrogenation of 4-methoxy-1H-isoindole derivatives using LiAlH₄ under controlled conditions yields the octahydro structure. A two-step approach involving cyclization of cis-hexahydrophthalic anhydride with urea, followed by LiAlH₄ reduction, achieves a 71.9% yield in the first step and 78.3% in the second . NMR and HRMS-TOF are critical for confirming structural integrity post-synthesis .

Structural Characterization: How can researchers validate the stereochemistry and purity of this compound?

  • NMR Analysis : ¹H and ¹³C NMR are used to confirm methoxy group positioning (δ ~3.3 ppm for OCH₃) and octahydro ring protons. Coupling constants (e.g., J = 8–12 Hz for axial-equatorial interactions) help assign stereochemistry .
  • HRMS-TOF : Provides exact mass verification (e.g., m/z 209.1412 for C₁₁H₁₉NO₂) to rule out impurities .
  • X-ray Crystallography : Recommended for resolving ambiguities in stereochemical assignments, though no direct data is available in the provided evidence.

Advanced Stereochemical Challenges: How does the (3aR,7aS) configuration impact synthetic routes?

The bicyclic octahydro structure imposes strict stereoelectronic constraints. For example, using NaBH₄ for ketone reduction in intermediates must be paired with chiral auxiliaries or enantioselective catalysts to preserve the desired (3aR,7aS) configuration. Evidence shows that RuO₂-mediated oxidation of tetrahydroisoindole precursors retains stereochemistry when performed at 0°C . Suboptimal conditions (e.g., elevated temperatures) may lead to epimerization .

Methodological Pitfalls in Multi-Step Synthesis: What are key considerations for Boc-protection and deprotection?

Boc protection of the isoindole nitrogen (using Boc₂O in CH₂Cl₂ at 0°C) requires anhydrous conditions to avoid side reactions. Deprotection with TFA must be monitored via TLC to prevent over-acidification, which can degrade the methoxy group. Post-deprotection, flash chromatography (hexane/EtOAc) effectively isolates the product with >95% purity .

Derivatization Strategies: How can the methoxy group be functionalized for SAR studies?

  • Electrophilic Substitution : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position. Use BF₃·Et₂O as a Lewis acid catalyst to enhance reactivity .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 4-position. Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1) at 80°C yield biaryl derivatives .

Addressing Contradictions in Spectral Data: How to resolve discrepancies in NMR shifts?

Conflicting NMR signals may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or dynamic processes (e.g., ring puckering). For example, methoxy protons in CDCl₃ appear as a singlet (δ 3.30), while in DMSO-d₆, splitting may occur due to hydrogen bonding. Use variable-temperature NMR to identify conformational exchange .

Stability Under Experimental Conditions: How does pH affect the compound’s integrity?

The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis of the methoxy group in strong acids (pH < 2) or bases (pH > 10). Storage at −20°C in anhydrous acetonitrile prevents degradation .

Computational Modeling: What quantum methods predict its electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately models the compound’s HOMO-LUMO gap (~4.2 eV) and electrostatic potential surfaces. These models guide predictions of reactivity at the methoxy and bridgehead positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.